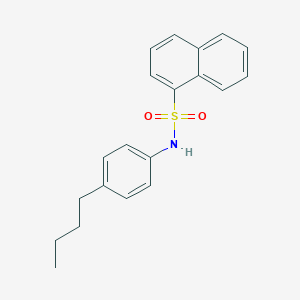
N-(4-butylphenyl)-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-1-naphthalenesulfonamide, commonly known as NBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NBP belongs to the class of sulfonamide compounds and has been found to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurological disorders.
Mécanisme D'action
The neuroprotective effects of NBP are primarily attributed to its ability to modulate various signaling pathways and cellular processes involved in neuronal survival and function. NBP has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and detoxification enzymes. Additionally, NBP can inhibit the activation of pro-inflammatory cytokines and apoptotic pathways, thereby preventing neuronal death.
Biochemical and Physiological Effects:
Studies have shown that NBP can improve cognitive function, reduce neuronal damage, and enhance synaptic plasticity in animal models of neurological disorders. NBP has also been found to reduce oxidative stress and inflammation in the brain, which are the major contributors to neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of NBP is its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, the limited solubility and stability of NBP pose challenges in its formulation and delivery. Additionally, the optimal dosage and duration of NBP treatment for different neurological disorders are yet to be determined.
Orientations Futures
Several future directions could be explored to further investigate the potential therapeutic applications of NBP. These include the development of novel formulations and delivery methods to enhance the solubility and stability of NBP. Further studies could also investigate the optimal dosage and duration of NBP treatment for different neurological disorders. Additionally, the potential synergistic effects of NBP with other neuroprotective compounds could be explored. Overall, NBP holds great promise as a potential therapeutic agent for the treatment of neurological disorders, and further research is warranted to fully elucidate its therapeutic potential.
Méthodes De Synthèse
The synthesis of NBP can be achieved through several methods, including the reaction of 4-butylaniline with 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-butylaniline with 1-naphthalenesulfonyl isocyanate in the presence of a base such as pyridine.
Applications De Recherche Scientifique
NBP has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia. Several studies have demonstrated that NBP can protect neurons from oxidative stress, inflammation, and apoptosis, which are the key mechanisms underlying these neurological disorders.
Propriétés
Formule moléculaire |
C20H21NO2S |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
N-(4-butylphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H21NO2S/c1-2-3-7-16-12-14-18(15-13-16)21-24(22,23)20-11-6-9-17-8-4-5-10-19(17)20/h4-6,8-15,21H,2-3,7H2,1H3 |
Clé InChI |
KRPLFVMVFYXJKX-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281072.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281074.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B281077.png)

![4-isopropyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281084.png)

![Ethyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281086.png)
![2,4,5-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281087.png)
![N-(3-methylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281089.png)
![Allyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281096.png)

![Methyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281100.png)


